1,4-Dibromo-2,5-dimethylbenzene
CAS No.: 1074-24-4
Cat. No.: VC20876019
Molecular Formula: C8H8Br2
Molecular Weight: 263.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1074-24-4 |
|---|---|
| Molecular Formula | C8H8Br2 |
| Molecular Weight | 263.96 g/mol |
| IUPAC Name | 1,4-dibromo-2,5-dimethylbenzene |
| Standard InChI | InChI=1S/C8H8Br2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 |
| Standard InChI Key | QENIALCDPFDFHX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Br)C)Br |
| Canonical SMILES | CC1=CC(=C(C=C1Br)C)Br |
Introduction
Chemical Identity and Structure
1,4-Dibromo-2,5-dimethylbenzene (CAS Registry Number: 1074-24-4) is an aromatic compound with a molecular formula of C₈H₈Br₂ and a molecular weight of 263.96 g/mol . It features a benzene ring substituted with two bromine atoms at the para positions (1,4) and two methyl groups at the meta positions (2,5). This substitution pattern contributes to its distinctive chemical and physical properties.
The compound is also known by several synonyms including 2,5-Dibromo-p-xylene, 2,5-Dibromo-1,4-dimethylbenzene, and p-Xylene, 2,5-dibromo- . Its structure can be represented by various notations, as shown in Table 1.
Table 1: Chemical Identity Information of 1,4-Dibromo-2,5-dimethylbenzene
| Property | Value |
|---|---|
| IUPAC Name | 1,4-dibromo-2,5-dimethylbenzene |
| CAS Registry Number | 1074-24-4 |
| Molecular Formula | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol |
| InChI | InChI=1S/C8H8Br2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 |
| InChI Key | QENIALCDPFDFHX-UHFFFAOYSA-N |
| SMILES | CC1=CC(Br)=C(C)C=C1Br |
| European Inventory of Existing Commercial Chemical Substances (EINECS) | 214-038-2 |
The molecular structure of 1,4-Dibromo-2,5-dimethylbenzene features a planar benzene ring with the bromine atoms extending outward perpendicular to the ring. The methyl groups are positioned symmetrically, creating a molecule with a dipole moment of 0.00 D, indicating its non-polar nature .
Physical and Chemical Properties
1,4-Dibromo-2,5-dimethylbenzene exists as a white to light yellow crystalline powder or crystals under standard conditions . Its physical state and appearance make it easily distinguishable and manageable in laboratory and industrial settings. The compound has specific physical properties that influence its handling, storage, and applications.
Table 2: Physical Properties of 1,4-Dibromo-2,5-dimethylbenzene
The chemical properties of 1,4-Dibromo-2,5-dimethylbenzene are largely determined by its aromatic character and the presence of the bromine substituents. The bromine atoms make it susceptible to nucleophilic substitution reactions, while the methyl groups can undergo oxidation reactions under appropriate conditions.
Table 3: Chemical Properties of 1,4-Dibromo-2,5-dimethylbenzene
The compound's insolubility in water combined with its solubility in organic solvents is characteristic of its hydrophobic nature, which is further confirmed by its LogP value of 4.71 . This property influences its purification methods and applications in various industrial processes.
Synthesis and Preparation
The synthesis of 1,4-Dibromo-2,5-dimethylbenzene typically involves the bromination of p-xylene (1,4-dimethylbenzene) under controlled conditions. This reaction is a classic example of electrophilic aromatic substitution, where bromine acts as the electrophile.
The bromination reaction is usually conducted using bromine (Br₂) as the brominating agent in the presence of a suitable solvent such as dichloromethane or glacial acetic acid. A catalyst, such as iron powder (Fe) or ferric bromide (FeBr₃), may be used to facilitate the reaction. The reaction conditions are carefully controlled to ensure selective bromination at the desired positions and to prevent over-bromination.
The reaction can be represented as:
p-Xylene + 2Br₂ → 1,4-Dibromo-2,5-dimethylbenzene + 2HBr
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
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Precise temperature control to manage reaction kinetics
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Efficient mixing systems to ensure uniform reaction conditions
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Purification steps such as recrystallization, often using hot ethanol or methanol
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Quality control measures to ensure consistent product specifications
The purified product is typically characterized using various analytical techniques, including gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, to confirm its identity and purity. Commercial grades of 1,4-Dibromo-2,5-dimethylbenzene usually have a minimum purity of 98.0%, as determined by GC analysis .
Applications and Uses
1,4-Dibromo-2,5-dimethylbenzene serves as a versatile chemical intermediate with applications spanning multiple industries. Its unique structure, featuring two reactive bromine atoms, makes it particularly valuable in organic synthesis and material science.
Pharmaceutical Applications
In the pharmaceutical industry, 1,4-Dibromo-2,5-dimethylbenzene is utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) . The compound's structure allows for selective functionalization, enabling the creation of complex pharmaceutical molecules. The bromine atoms serve as leaving groups in various synthetic transformations, including:
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Cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Negishi reactions)
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Nucleophilic substitution reactions
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Metal-halogen exchange reactions
These synthetic pathways contribute to the development of novel therapeutic agents with diverse pharmacological activities.
Chemical Synthesis Applications
As a building block in organic synthesis, 1,4-Dibromo-2,5-dimethylbenzene enables the construction of various functional materials, including:
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Advanced polymers with specific electronic or optical properties
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Liquid crystals for display technologies
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Photosensitive materials for imaging applications
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Specialty dyes and pigments
The compound's symmetrical structure and two reactive sites make it particularly valuable for developing materials with precise molecular architectures.
Agrochemical Applications
In the agrochemical sector, 1,4-Dibromo-2,5-dimethylbenzene serves as an intermediate in the synthesis of crop protection agents, including herbicides, fungicides, and insecticides . The compound contributes to the development of more effective and environmentally friendly agricultural chemicals.
Market Analysis
The global market for 1,4-Dibromo-2,5-dimethylbenzene is experiencing steady growth, driven by increasing demand across multiple end-use industries. According to market research, the 1,4-Dibromo-2,5-dimethylbenzene market was valued at USD 0.35 Billion in 2022 and is projected to reach USD 0.65 Billion by 2030, growing at a compound annual growth rate (CAGR) of 8.2% from 2024 to 2030 .
Table 4: 1,4-Dibromo-2,5-dimethylbenzene Market Overview
| Parameter | Value | Reference |
|---|---|---|
| Market Size (2022) | USD 0.35 Billion | |
| Projected Market Size (2030) | USD 0.65 Billion | |
| CAGR (2024-2030) | 8.2% |
The growth in this market is primarily attributed to:
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Increasing demand for pharmaceutical intermediates, particularly in emerging economies
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Growing emphasis on specialty chemicals for various industrial applications
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Rising investments in research and development activities
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Expansion of the agrochemical industry to meet global food security challenges
Regional analysis indicates that Asia-Pacific dominates the market, followed by North America and Europe. The Asia-Pacific region's dominance is attributed to the rapid industrialization, growing pharmaceutical manufacturing base, and increasing investments in chemical research and development activities in countries like China, India, and Japan.
Proper handling of 1,4-Dibromo-2,5-dimethylbenzene requires:
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Use of appropriate personal protective equipment
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Adequate ventilation in the workspace
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Proper disposal of waste and contaminated materials
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Immediate response to spills or accidental exposure
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Compliance with local and international regulations governing chemical handling and transport
The compound should be stored in a tightly sealed container at room temperature, away from incompatible materials, heat sources, and direct sunlight.
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